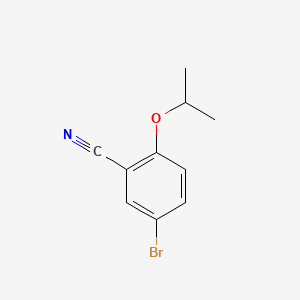

5-Bromo-2-isopropoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPPYKWHWKFYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390780 | |

| Record name | 5-bromo-2-isopropoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515832-52-7 | |

| Record name | 5-bromo-2-isopropoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-isopropoxybenzonitrile CAS number

An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 515832-52-7), a key intermediate in the pharmaceutical and specialty chemical industries. The document details the compound's physicochemical properties, provides a validated synthetic protocol via Williamson ether synthesis, explores its chemical reactivity, and outlines its applications in modern drug discovery. Furthermore, this guide includes detailed safety and handling protocols to ensure its proper use in a laboratory and industrial setting. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile building block.

Introduction and Compound Identification

This compound is a substituted aromatic nitrile that serves as a valuable scaffold in organic synthesis. Its molecular structure, featuring a bromine atom, a nitrile group, and an isopropoxy ether on a benzene ring, offers multiple points for chemical modification. This trifunctional nature makes it an important intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents[1][2][3]. Its precursor, 5-bromo-2-hydroxybenzonitrile, is utilized in the creation of potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis, highlighting the significance of this chemical family in medicinal chemistry[1].

The compound is identified by the CAS Number: 515832-52-7 [4].

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 515832-52-7 | [4] |

| Molecular Formula | C₁₀H₁₀BrNO | [4] |

| Molecular Weight | 240.10 g/mol | [4] |

| Appearance | White crystal or crystalline solid | [5] |

| Melting Point | 77-80 °C (approx.) | [5] |

| Boiling Point | 308.5 ± 22.0 °C (Predicted) | [6] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [5] |

| InChI Key | YRPPYKWHWKFYGJ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)OC1=C(C=C(C=C1)Br)C#N | [1] |

Spectroscopic Profile

Spectroscopic data is essential for the quality control and structural confirmation of this compound. While raw spectra are lot-specific, the expected characteristic signals are described below. Commercially available analytical data includes ¹H NMR, IR, and Mass Spectrometry[7].

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the six equivalent methyl protons of the isopropoxy group, a septet for the single methine proton, and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR will display signals for the two distinct carbons of the isopropoxy group, the four unique aromatic carbons (two of which are quaternary), and the nitrile carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹). Other key signals include C-O-C stretching for the ether linkage and C-H stretching from the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanism

The most direct and widely used method for preparing this compound is the Williamson Ether Synthesis . This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sₙ2 mechanism[8][9]. The synthesis involves the reaction of the phenoxide ion of 5-Bromo-2-hydroxybenzonitrile with an isopropyl halide.

Causality of Experimental Design

-

Choice of Precursor: 5-Bromo-2-hydroxybenzonitrile is the ideal starting material, as the phenolic hydroxyl group is acidic enough to be readily deprotonated by a suitable base[1].

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used. The base's role is to quantitatively deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. This is the rate-determining step for the first phase of the reaction[10].

-

Alkylating Agent: 2-Bromopropane or 2-iodopropane serves as the electrophile. As this is an Sₙ2 reaction, primary or secondary halides are required. Tertiary halides would lead to elimination as the major product[8][9].

-

Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thus accelerating the rate of the Sₙ2 reaction[6].

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a stirred solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Formation of Nucleophile: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Quenching and Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, leading to the precipitation of the crude product.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

Reactivity Profile

-

Nitrile Group (-C≡N): The nitrile can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a key vector for further functionalization.

-

Bromo Group (-Br): The bromine atom is a versatile handle for cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds at this position. It can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange).

-

Aromatic Ring: The electron-donating isopropoxy group is an ortho, para-director, while the electron-withdrawing nitrile group is a meta-director for electrophilic aromatic substitution[11]. The positions ortho to the isopropoxy group are activated, making them potential sites for further substitution, although steric hindrance from the isopropoxy group itself must be considered.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

This compound is primarily used as a pharmaceutical intermediate[2][3]. Its structure is incorporated into larger, more complex molecules designed to interact with biological targets. The strategic placement of its functional groups allows for the systematic exploration of chemical space during lead optimization in drug discovery programs. It is used in the research and development of "healing drugs" and various peptide-related products[12].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is available from suppliers, a summary of hazards based on the compound and structurally related molecules is provided below. This compound should be handled only by trained personnel familiar with its potential hazards.

-

Hazard Classification: Based on data for analogous nitriles, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation[13][14][15].

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[15].

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection[13][15].

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell[14].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[14][16].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[15].

-

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[13][16].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents[2].

-

Transportation: This compound is regulated for transport. The proper shipping name is "NITRILES, SOLID, TOXIC, N.O.S.", with a hazard class of 6.1 and packing group III[17].

References

-

The Williamson Ether Synthesis. (n.d.). Department of Chemistry & Biochemistry, University of Arizona. Retrieved from [Link]

-

Oh, H. & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Chemeurope.com. Retrieved from [Link]

-

This compound. (2024, April 9). ChemBK. Retrieved from [Link]

-

5-bromo-2-isopropoxy-benzonitrile cas no.515832-52-7. (n.d.). LookChem. Retrieved from [Link]

-

This compound, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific (Canada). Retrieved from [Link]

Sources

- 1. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 97% | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR spectrum [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson_ether_synthesis [chemeurope.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-BROMO-2-ISOPROPOXY-BENZONITRILE, CasNo.515832-52-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. H50627.03 [thermofisher.com]

5-Bromo-2-isopropoxybenzonitrile molecular weight

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established chemical principles and safety protocols.

Core Compound Profile and Physicochemical Properties

This compound is a substituted benzonitrile, a class of organic compounds characterized by a benzene ring functionalized with a nitrile (-C≡N) group. The presence of a bromine atom and an isopropoxy group makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the nitrile can undergo hydrolysis, reduction, or cycloaddition, while the aromatic bromide is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

The compound's key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀BrNO | [2][3] |

| Molecular Weight | 240.10 g/mol | [1][2][3] |

| IUPAC Name | 5-bromo-2-propan-2-yloxybenzonitrile | [2][4] |

| CAS Number | 515832-52-7 | [2][3] |

| Appearance | White crystalline solid | |

| Melting Point | 77-80 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane). | |

| SMILES | CC(C)OC1=C(C=C(C=C1)Br)C#N | [2][4] |

Synthesis Protocol: A Validated Approach

While several synthetic routes may exist, a reliable and commonly employed method for preparing this compound is via the Williamson ether synthesis. This approach is favored for its high efficiency and the ready availability of starting materials. The synthesis begins with 5-Bromo-2-hydroxybenzonitrile, which is deprotonated with a suitable base to form a phenoxide intermediate, followed by nucleophilic substitution with an isopropyl halide.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 5-Bromo-2-hydroxybenzonitrile.

Materials:

-

5-Bromo-2-hydroxybenzonitrile

-

2-Bromopropane (or 2-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension. The choice of solvent depends on the reaction scale and desired temperature; DMF allows for higher temperatures if needed but requires more rigorous aqueous workup.

-

Reagent Addition: Add 2-bromopropane (1.2-1.5 eq) to the suspension dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) or to a suitable temperature (e.g., 60-80°C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality and Experimental Choices:

-

Base Selection: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing side reactions. Stronger bases like sodium hydride could be used but require more stringent anhydrous conditions.

-

Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture and oxygen, ensuring the integrity of the reagents.

-

Aqueous Wash: The NaHCO₃ wash is crucial for removing any unreacted acidic starting material (5-Bromo-2-hydroxybenzonitrile), simplifying the final purification step.

Synthesis Workflow Diagram

Sources

5-Bromo-2-isopropoxybenzonitrile physical properties

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 5-Bromo-2-isopropoxybenzonitrile

Introduction

This compound is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a bromine atom, a nitrile group, and an isopropoxy ether on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. This makes it a compound of interest for researchers in medicinal chemistry and materials science, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1] The strategic placement of the bromine atom allows for its use in cross-coupling reactions, while the nitrile and isopropoxy groups can be manipulated to introduce other functionalities or to fine-tune the steric and electronic properties of a target molecule.

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available data from commercial suppliers and predicted properties based on established chemical principles, designed to serve as a foundational resource for the safe handling, characterization, and application of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 515832-52-7 | [2] |

| Molecular Formula | C₁₀H₁₀BrNO | [2] |

| Molecular Weight | 240.10 g/mol | [2] |

| Appearance | White crystalline solid or powder | [1] |

| Melting Point | 77-80 °C | [1] |

| Boiling Point | 308.5 ± 22.0 °C (Predicted) | [3] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol and dichloromethane | [1] |

| Purity | Typically available at ≥97% | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While publicly available, peer-reviewed spectral data is limited, the expected spectroscopic features can be predicted based on the molecular structure. Commercial suppliers may provide lot-specific spectral data upon request.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and isopropoxy protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-7.8 ppm). The proton ortho to the nitrile group is expected to be the most downfield, while the proton ortho to the isopropoxy group will be the most upfield.

-

Isopropoxy Methine Proton (1H): The CH proton of the isopropoxy group will appear as a septet (a multiplet with seven lines) due to coupling with the six equivalent methyl protons. This signal is expected in the region of δ 4.6-4.8 ppm.

-

Isopropoxy Methyl Protons (6H): The two methyl groups of the isopropoxy moiety are equivalent and will appear as a doublet in the upfield region (typically δ 1.3-1.4 ppm), coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the ten unique carbon atoms in the molecule.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the isopropoxy group will be the most downfield, while the carbon bearing the nitrile group will also be significantly downfield.

-

Nitrile Carbon (1C): The carbon of the C≡N group is expected to appear in the range of δ 115-120 ppm.

-

Isopropoxy Carbons (3C): The methine carbon (CH) of the isopropoxy group is expected around δ 70-72 ppm, and the two equivalent methyl carbons (CH₃) will appear in the upfield region, typically around δ 21-23 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.

-

C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether linkage will be present in the region of 1240-1280 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorption bands from the carbon-carbon stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

-

Sp² C-H Stretch: Aromatic C-H stretching vibrations will appear as a series of bands above 3000 cm⁻¹.

-

Sp³ C-H Stretch: Aliphatic C-H stretching vibrations from the isopropoxy group will appear as strong bands just below 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption band for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Characterization Workflow

A common and logical synthetic route to this compound is via a Williamson ether synthesis, starting from the commercially available 5-bromo-2-hydroxybenzonitrile.[6][7] The workflow for its synthesis and subsequent characterization is outlined below.

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR [m.chemicalbook.com]

- 6. 5-溴-2-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-isopropoxybenzonitrile

This guide provides a comprehensive technical overview of the solubility of 5-Bromo-2-isopropoxybenzonitrile (CAS No. 515832-52-7), a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, predictive assessments based on molecular structure, and detailed experimental protocols for quantitative determination. In the absence of extensive public data, this guide empowers the user to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous chemical processes.[1] In the realm of pharmaceutical development, solubility is a critical determinant of a drug's bioavailability, influencing its absorption and therapeutic efficacy.[2][3] For synthetic chemists, understanding the solubility of intermediates like this compound is paramount for reaction optimization, purification, and formulation. Poorly soluble compounds can present significant challenges, leading to issues in achieving desired concentrations, precipitation during reactions, and difficulties in formulation.[2]

This guide will provide a robust framework for understanding and determining the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Structural Insights

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 515832-52-7 | [4] |

| Molecular Formula | C₁₀H₁₀BrNO | [4] |

| Molecular Weight | 240.10 g/mol | [4] |

| Appearance | White crystal or crystalline solid | [5] |

| Melting Point | 77-80 °C | [5] |

| Boiling Point (Predicted) | 308.5 ± 22.0 °C | [5] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [5] |

Structural Analysis and Solubility Prediction

The solubility of an organic compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]

The structure of this compound contains several key functional groups that influence its solubility:

-

Benzonitrile Group: The aromatic ring is nonpolar, while the nitrile group (-C≡N) introduces polarity.

-

Isopropoxy Group (-OCH(CH₃)₂): This ether linkage adds some polarity but the alkyl portion is nonpolar.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity.

Based on its structure, this compound is predicted to be:

-

Insoluble in water: The large, nonpolar aromatic ring and the isopropoxy group are expected to dominate over the polar contributions of the nitrile and bromo groups, leading to poor aqueous solubility.[5]

-

Soluble in organic solvents: It is anticipated to be soluble in a range of organic solvents, particularly those with moderate to high polarity that can interact with the polar functional groups.[5] Qualitative reports indicate solubility in ethanol and dichloromethane.[5]

The following diagram illustrates the key structural features influencing solubility.

Caption: Key structural features of this compound influencing its solubility.

Thermodynamics of Dissolution

The process of dissolution is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy change is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution, as described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH (Enthalpy of Solution): Represents the heat absorbed or released during dissolution. It is the net result of the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.[7][8]

-

ΔS (Entropy of Solution): Represents the change in disorder of the system. Dissolution of a solid into a liquid typically leads to an increase in entropy.[7]

-

T: The absolute temperature in Kelvin.

The temperature dependence of solubility is dictated by the sign of the enthalpy of solution. For most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[1][8] Conversely, if the process is exothermic (ΔH < 0), solubility will decrease as temperature rises.[7][8]

Experimental Determination of Solubility

Given the absence of quantitative solubility data in the public domain, this section provides a detailed, field-proven methodology for its determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[9][10][11]

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][11][12] The principle involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium.

The following diagram outlines the workflow for the shake-flask method.

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. youtube.com [youtube.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Solubility [chem.fsu.edu]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bioassaysys.com [bioassaysys.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

5-Bromo-2-isopropoxybenzonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxybenzonitrile

Introduction

This compound is a key substituted benzonitrile derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a strategically placed bromo-substituent for further functionalization (e.g., via cross-coupling reactions) and an isopropoxy group, makes it a valuable building block for constructing targeted molecular architectures. This guide provides a detailed exploration of the primary and most effective synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. The focus is on providing researchers and development professionals with a comprehensive understanding of the causality behind methodological choices, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis, which identifies the key bond disconnections. The most apparent disconnection is the ether linkage, suggesting two primary forward-synthesis strategies starting from commercially available or readily accessible precursors.

Caption: Retrosynthetic overview for this compound.

This analysis highlights two robust and widely employed methodologies: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr), which will be discussed in detail.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and highly reliable method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide.[1] In this context, the synthesis involves the O-alkylation of 5-Bromo-2-hydroxybenzonitrile.

Mechanism and Scientific Rationale

The reaction proceeds in two fundamental steps. First, the phenolic proton of 5-Bromo-2-hydroxybenzonitrile is abstracted by a suitable base to form a potent nucleophile, the corresponding phenoxide. This phenoxide then attacks an isopropyl electrophile (e.g., 2-bromopropane or 2-iodopropane) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.[2]

Choice of Base: The selection of the base is critical. A strong base is required to fully deprotonate the phenol (pKa ≈ 10). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). Potassium carbonate is often preferred in industrial settings due to its lower cost, safety, and ease of handling compared to sodium hydride.

Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are ideal for this SN2 reaction.[3] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.

Isopropyl Source and Competing Reactions: The alkylating agent is typically a secondary halide like 2-bromopropane or 2-iodopropane. A critical consideration when using secondary halides in SN2 reactions is the competing E2 elimination pathway, which is also favored by strong bases.[4][5] To minimize the formation of propene as a byproduct, it is crucial to maintain a controlled reaction temperature, typically in the range of 50-100 °C.[1] Using a more reactive leaving group, such as iodide or tosylate, can sometimes allow for milder reaction conditions, further favoring the desired substitution.

Caption: Williamson Ether Synthesis pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-hydroxybenzonitrile (1.0 equiv.), potassium carbonate (1.5 equiv.), and N,N-dimethylformamide (DMF) (approx. 0.5 M concentration).

-

Reagent Addition: Add 2-bromopropane (1.2 equiv.) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary: Williamson Ether Synthesis

| Reagent/Parameter | Molar Equiv. | Role | Typical Yield |

| 5-Bromo-2-hydroxybenzonitrile | 1.0 | Starting Material | 85-95% |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base | |

| 2-Bromopropane | 1.2 | Alkylating Agent | |

| N,N-Dimethylformamide (DMF) | - | Solvent | |

| Temperature | - | Condition | 80 °C |

| Reaction Time | - | Condition | 4-8 hours |

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and highly effective route is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. For this synthesis, 5-Bromo-2-fluorobenzonitrile serves as an excellent starting material.

Mechanism and Scientific Rationale

The SNAr mechanism is distinct from SN2 and is characteristic of aryl systems bearing strong electron-withdrawing groups. The nitrile group (-CN) ortho to the fluorine atom strongly activates the aromatic ring for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.

The reaction proceeds in two steps:

-

Nucleophilic Attack: The isopropoxide anion, generated by reacting isopropanol with a strong base like sodium hydride, attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.

Causality of Reactivity: The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon more electrophilic. The synthesis of the 5-bromo-2-fluorobenzonitrile starting material is typically achieved by the bromination of 2-fluorobenzonitrile.[6]

Caption: SNAr pathway for this compound synthesis.

Experimental Protocol: SNAr Reaction

-

Nucleophile Preparation: In a dry, inert atmosphere (e.g., under nitrogen), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath. Slowly add isopropanol (1.5 equiv.) and stir until hydrogen evolution ceases.

-

Reaction Setup: To the freshly prepared sodium isopropoxide solution, add a solution of 5-Bromo-2-fluorobenzonitrile (1.0 equiv.) in THF.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated (e.g., to 50 °C) to ensure completion. Monitor by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Data Summary: SNAr Reaction

| Reagent/Parameter | Molar Equiv. | Role | Typical Yield |

| 5-Bromo-2-fluorobenzonitrile | 1.0 | Starting Material | 90-98% |

| Sodium Hydride (NaH) | 1.2 | Base | |

| Isopropanol | 1.5 | Nucleophile Precursor | |

| Tetrahydrofuran (THF) | - | Solvent | |

| Temperature | - | Condition | 0 °C to RT |

| Reaction Time | - | Condition | 2-6 hours |

Comparative Analysis and Alternative Pathways

| Feature | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) |

| Starting Material | 5-Bromo-2-hydroxybenzonitrile | 5-Bromo-2-fluorobenzonitrile |

| Key Reagents | K₂CO₃, 2-Bromopropane | NaH, Isopropanol |

| Primary Side Reaction | E2 Elimination | None significant |

| Conditions | Higher temperature (80 °C) | Milder temperature (0 °C to RT) |

| Advantages | Avoids use of NaH | Higher yields, cleaner reaction, faster |

| Disadvantages | Potential for elimination byproduct | Requires anhydrous conditions and handling of NaH |

Other Potential Synthetic Approaches

-

Ullmann Condensation: A copper-catalyzed coupling of 5-bromo-2-iodobenzonitrile with isopropanol could also yield the target product.[7] Traditional Ullmann reactions require harsh conditions (high temperatures), though modern protocols with specific ligands can make this route more feasible.[8][9] This method is generally considered less efficient for this specific transformation than the two primary pathways discussed.

-

Sandmeyer Reaction: A multi-step route could be devised starting from 4-bromo-2-isopropoxyaniline. Diazotization of the amine followed by a copper(I) cyanide-mediated Sandmeyer reaction would install the nitrile group.[10][11][12] This approach is significantly longer and more complex, making it less practical unless the specific aniline precursor is readily available for other reasons.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

YouTube. Sandmeyer Reaction. [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

-

National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

National Institutes of Health. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

PubChem. 5-Bromo-2-hydroxybenzonitrile. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. [Link]

-

SIELC Technologies. 5-Bromo-2-hydroxybenzonitrile. [Link]

-

Universal Biologicals. This compound. [Link]

-

Alkali Scientific. 5-Bromo-2-fluorobenzonitrile, 1 X 5 g. [Link]

- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Starting Materials and Synthesis of 5-Bromo-2-isopropoxybenzonitrile

Introduction

5-Bromo-2-isopropoxybenzonitrile is a key substituted benzonitrile derivative widely utilized as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of novel pharmaceutical agents and agrochemicals, where the unique arrangement of its functional groups—a nitrile, a bromine atom, and an isopropoxy ether—allows for a variety of subsequent chemical transformations.

This technical guide provides a comprehensive analysis of the most efficient and logical synthetic pathways to this compound, with a primary focus on the selection of optimal starting materials. The narrative is grounded in the principles of retrosynthetic analysis and mechanistic causality, offering field-proven insights for researchers, chemists, and professionals in drug development. By deconstructing the target molecule, we can identify the most strategic bond formations and, consequently, the most practical starting materials and intermediates. A retrosynthetic analysis logically points to the ether linkage as a key disconnection point, identifying 5-bromo-2-hydroxybenzonitrile as the pivotal precursor.

Part 1: The Primary Synthetic Pathway via 2-Cyanophenol

The most scientifically sound and efficient route to this compound commences with an inexpensive and readily available starting material: 2-cyanophenol (also known as 2-hydroxybenzonitrile). This pathway is favored due to its high regioselectivity in the critical bromination step, followed by a reliable etherification reaction.

The overall workflow is a two-step process:

-

Regioselective Bromination: Introduction of a bromine atom onto the 2-cyanophenol ring to form the key intermediate, 5-bromo-2-hydroxybenzonitrile.

-

Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group to install the isopropoxy moiety.

Caption: High-level overview of the primary synthetic route.

Synthesis of the Key Intermediate: 5-Bromo-2-hydroxybenzonitrile

The synthesis of 5-bromo-2-hydroxybenzonitrile from 2-cyanophenol is a classic example of a highly regioselective electrophilic aromatic substitution.

Causality Behind Experimental Choices:

The choice of 2-cyanophenol as the starting material is strategic. The aromatic ring possesses two directing groups: a hydroxyl group (-OH) and a cyano group (-CN).

-

Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

-

Cyano (-CN) Group: This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

When an electrophile (like Br⁺) is introduced, the positions ortho and para to the powerful hydroxyl activator are highly favored. The position para to the -OH group (C5) is the most sterically accessible and electronically enriched site. This position is also conveniently meta to the deactivating cyano group, further reinforcing its selection. This synergistic directing effect leads to the preferential formation of the 5-bromo isomer with high purity and yield.

Experimental Protocol: Bromination of 2-Cyanophenol

This protocol describes the synthesis of 5-bromo-2-hydroxybenzonitrile using N-Bromosuccinimide (NBS), a safe and effective source of electrophilic bromine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanophenol (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically conducted in the dark to prevent the initiation of radical side reactions.

-

Reaction Monitoring: Stir the mixture for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by washing the mixture with water and then a saturated brine solution. Separate the organic layer.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-2-hydroxybenzonitrile. A reported yield for a similar reaction is approximately 73%.

| Parameter | Details | Source(s) |

| Starting Material | 2-Cyanophenol | [1] |

| Reagent | N-Bromosuccinimide (NBS) | |

| Solvent | Acetonitrile or Dichloromethane | |

| Temperature | Room Temperature | |

| Key Advantage | High regioselectivity due to directing groups | |

| Reported Yield | ~73% |

Synthesis of this compound via Williamson Ether Synthesis

With the key intermediate in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis is the most reliable and widely used method for this transformation.

Causality Behind Experimental Choices:

This reaction proceeds via a classic SN2 mechanism.[2]

-

Deprotonation: The phenolic proton of 5-bromo-2-hydroxybenzonitrile is acidic. A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an isopropylating agent (e.g., 2-bromopropane).

-

Displacement: The attack occurs from the backside, displacing the bromide leaving group and forming the C-O ether bond.

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is crucial as it solvates the cation (K⁺ or Na⁺) without solvating the nucleophile, thus enhancing its reactivity. While 2-bromopropane is a secondary halide and can undergo a competing E2 elimination reaction, for this specific substrate, substitution is generally the major pathway.

Caption: Step-by-step workflow for the final etherification.

Experimental Protocol: Isopropylation of 5-Bromo-2-hydroxybenzonitrile

-

Reaction Setup: To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq.).

-

Reagent Addition: Add the isopropylating agent, such as 2-bromopropane (1.2-1.5 eq.), to the suspension.

-

Reaction Conditions: Heat the reaction mixture (typically to 60-80 °C) and stir for several hours. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. An organic product should precipitate or can be extracted.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers.

-

Isolation & Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Details | Source(s) |

| Starting Material | 5-Bromo-2-hydroxybenzonitrile | [3] |

| Reagents | 2-Bromopropane, Potassium Carbonate (K₂CO₃) | [4][5] |

| Solvent | DMF or Acetonitrile | [5] |

| Temperature | 60-80 °C | |

| Mechanism | SN2 Nucleophilic Substitution | [2] |

| Expected Yield | High |

Part 2: Alternative Starting Materials and Synthetic Routes

While the pathway from 2-cyanophenol is the most direct, a comprehensive guide must consider alternative starting materials that may be viable under different economic or availability constraints.

Route Starting from 4-Bromophenol

One can envision a synthesis starting from 4-bromophenol. However, this route is considerably more complex. It would require the introduction of a cyano group ortho to the hydroxyl group. A direct cyanation is not feasible. A more plausible, albeit multi-step, approach would be:

-

Ortho-Formylation: Introduce a formyl (-CHO) group at the position ortho to the hydroxyl group using a reaction like the Reimer-Tiemann or Duff reaction. This would yield 5-bromo-2-hydroxybenzaldehyde.

-

Nitrile Formation: Convert the aldehyde to the nitrile. This is typically done by first forming an aldoxime with hydroxylamine (NH₂OH) and then dehydrating the oxime to the nitrile.

This route involves more steps and potentially lower overall yields compared to the primary pathway.

Route Starting from 2-Chlorobenzonitrile

An alternative route, potentially suitable for industrial scale-up, begins with 2-chlorobenzonitrile. A patent describes the bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile.[6] The final step would involve a nucleophilic aromatic substitution (SNAr) reaction, where sodium isopropoxide displaces the chloride. This SNAr reaction is viable because the aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing cyano group.

Conclusion

For the laboratory-scale synthesis of This compound , the most logical and efficient strategy is a two-step sequence starting from 2-cyanophenol . This pathway leverages a highly regioselective electrophilic bromination to produce the key intermediate, 5-bromo-2-hydroxybenzonitrile , followed by a robust Williamson ether synthesis to install the final isopropoxy group. This approach is underpinned by fundamental principles of organic chemistry, ensuring high yields and product purity. Alternative routes from starting materials like 4-bromophenol or 2-chlorobenzonitrile exist but typically involve more synthetic steps or require more specialized reaction conditions, making them less ideal for general research and development purposes.

References

-

University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Available at: [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Department of Chemistry. Available at: [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station International Edition. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Oh, H. & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Available at: [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. Available at: [Link]

- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

Uniparts. (n.d.). High-Purity 5-Bromo-2-hydroxybenzonitrile: Synthesis & Applications. Available at: [Link]

- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

ChemBK. (2024). This compound. Available at: [Link]

- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Oh, H., & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Available at: [Link]

Sources

- 1. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-Bromo-2-isopropoxybenzonitrile: Properties, Synthesis, and Applications in Research and Development

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development. It details the chemical identity, physicochemical properties, synthetic routes, and strategic applications of 5-Bromo-2-isopropoxybenzonitrile, a versatile intermediate in modern organic synthesis.

Section 1: Chemical Identity and Properties

This compound is a substituted aromatic compound featuring a strategically positioned bromine atom, a nitrile group, and an isopropoxy ether moiety. This unique combination of functional groups makes it a valuable building block for creating complex molecular architectures, particularly in the synthesis of pharmaceutical agents and fine chemicals.[1][2]

Nomenclature and Identifiers

A clear identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 5-bromo-2-(propan-2-yloxy)benzonitrile[3] |

| Common Name | This compound |

| CAS Number | 515832-52-7[1][4][5][6] |

| Molecular Formula | C₁₀H₁₀BrNO[1][3][4] |

| Molecular Weight | 240.10 g/mol [1][4] |

| InChI Key | YRPPYKWHWKFYGJ-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is a stable solid under standard conditions.

| Property | Value | Source |

| Appearance | White crystalline solid or powder | [1][6] |

| Melting Point | 77-80 °C | [1] |

| Boiling Point | 308.5 ± 22.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane.[1] | |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place.[1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.

Principle Synthetic Pathway: Williamson Ether Synthesis

This pathway is favored due to the high availability of the starting materials, 5-bromo-2-hydroxybenzonitrile and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), and the generally high yields of the SN2 reaction.

The mechanism involves the deprotonation of the hydroxyl group of 5-bromo-2-hydroxybenzonitrile by a mild base, such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic secondary carbon of the isopropyl halide to displace the halide and form the desired ether linkage. The choice of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of starting phenol).

-

Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the final product as a white solid.

Section 3: Applications in Synthetic Chemistry and Drug Discovery

The true value of this compound lies in its capacity as a multifunctional intermediate. Its distinct functional groups can be selectively transformed, providing access to a wide array of more complex molecules. It is often used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1]

A Hub for Molecular Elaboration

The bromine atom, nitrile group, and isopropoxy group each offer unique handles for synthetic modification, making this compound a powerful platform for building molecular diversity.

Caption: Synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon, nitrogen, and other substituents at the C5 position.

-

Suzuki Coupling: Reaction with boronic acids or esters creates a new C-C bond, forming biaryl structures common in many drug scaffolds.

-

Buchwald-Hartwig Amination: Reaction with amines provides a direct route to substituted anilines, another critical pharmacophore.

-

Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and alkynes, respectively, adding further complexity and functionality.

Transformation of the Nitrile Group

The nitrile group is a versatile precursor to other important functional groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, which can then be converted to esters, amides, or other derivatives.

-

Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative), providing a key site for further functionalization or for altering the physicochemical properties of the molecule, such as solubility and basicity.

Section 4: Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a specific safety data sheet for this compound should always be consulted, data from closely related compounds can inform a robust safety assessment.[7][8][9][10][11]

Hazard Identification

Based on analogous structures, this compound is expected to be hazardous.

| Hazard Class | GHS Classification (Anticipated) |

| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[10][12] |

| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin.[10] |

| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled.[10] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[10] |

| Eye Damage/Irritation | Category 2: Causes serious eye irritation.[10][12] |

| Transport | Class 6.1, Packing Group III (Toxic Solid)[5] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][11]

-

Hygiene: Avoid breathing dust.[8][11] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][10]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Section 5: Conclusion

This compound is more than a simple chemical; it is a key enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its multifunctional nature make it an exceptionally valuable intermediate. For researchers and drug development professionals, understanding the reactivity and potential of this compound opens doors to novel molecular designs and accelerates the discovery of new chemical entities.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-isobutoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H10BrNO). Retrieved from [Link]

-

Thermo Scientific Chemicals. (n.d.). This compound, 97%. Retrieved from [Link]

-

Regent Chemicals. (n.d.). This compound, 97%. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound, 97% | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. 5-BROMO-2-ISOPROPOXY-BENZONITRILE, CasNo.515832-52-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Potential Applications of 5-Bromo-2-isopropoxybenzonitrile in Medicinal Chemistry

An In-Depth Technical Guide

Abstract

5-Bromo-2-isopropoxybenzonitrile is a strategically substituted aromatic scaffold poised for significant utility in modern medicinal chemistry. This technical guide delves into the core attributes of this molecule, dissecting the strategic importance of its distinct functional groups: the versatile benzonitrile core, the reactive 5-bromo handle, and the modulating 2-isopropoxy group. We will explore plausible synthetic routes for its preparation and, more critically, its derivatization into novel chemical entities. By drawing logical parallels from well-established benzonitrile-containing pharmaceuticals, this guide outlines potential therapeutic applications, from kinase inhibition in oncology to novel antiviral and antimicrobial agents. Detailed experimental protocols and workflow visualizations are provided to equip researchers with the practical knowledge required to leverage this promising building block in drug discovery programs.

Introduction: The Benzonitrile Scaffold in Drug Design

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, recognized for its unique combination of physicochemical properties and synthetic versatility.[1][2] The nitrile group (-C≡N) is a potent electron-withdrawing group, a capable hydrogen bond acceptor, and a bioisostere for various functionalities, including carbonyls and hydroxyls.[2][3] Its metabolic stability and ability to be transformed into other critical functional groups, such as primary amines or carboxylic acids, make it an invaluable component in the drug designer's toolbox.[4]

Within this important class of compounds, This compound emerges as a particularly compelling starting material. It is a pharmaceutical intermediate[5][6] whose architecture is pre-configured for selective, high-yield modifications, enabling the rapid generation of diverse compound libraries for biological screening.

Physicochemical Properties of this compound

A foundational understanding of a molecule's properties is critical for its application in synthesis and drug development.

| Property | Value | Reference |

| CAS Number | 515832-52-7 | [6][7][8] |

| Molecular Formula | C₁₀H₁₀BrNO | [6][7] |

| Molecular Weight | 240.10 g/mol | [6][7] |

| Appearance | Typically a powder or solid | |

| Purity | Commercially available up to 97% | [6] |

| Predicted Boiling Point | ~327.2 °C | [9] |

| Predicted Density | ~1.36 g/cm³ | [9] |

The Strategic Triad: Deconstructing the Key Functional Groups

The potential of this compound lies in the synergistic interplay of its three key functional components. Each group offers a distinct handle for synthetic manipulation and contributes uniquely to the potential pharmacokinetic and pharmacodynamic profile of its derivatives.

-

The Nitrile Group: As the core functionality, the nitrile's strong dipole moment allows it to act as a key interaction point with biological targets, often engaging in hydrogen bonding with amino acid residues like serine or arginine within a protein's active site.[3]

-

The 5-Bromo Position: The bromine atom is the primary site for synthetic diversification. Its presence on the aromatic ring makes the molecule an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of aryl, heteroaryl, alkyl, and amine substituents, which is fundamental to structure-activity relationship (SAR) studies.[10] The C-Br bond is sufficiently reactive for these transformations while ensuring the parent molecule is stable under typical storage conditions.[6]

-

The 2-Isopropoxy Group: The ortho-isopropoxy ether serves multiple roles. It sterically influences the conformation of adjacent substituents, which can be crucial for achieving the correct geometry for target binding. Furthermore, this lipophilic group can enhance membrane permeability and modulate metabolic stability by shielding the ortho position from enzymatic degradation.

Synthesis and Derivatization: A Practical Guide

The true value of a building block is realized through its synthetic accessibility and the ease with which it can be elaborated into a diverse library of analogs.

Proposed Synthesis of this compound

A logical and efficient route to the title compound begins with the commercially available 5-Bromo-2-hydroxybenzonitrile. The synthesis proceeds via a standard Williamson ether synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Alkylating Agent: While stirring at room temperature, add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Key Derivatization Pathways

The bromine atom at the 5-position is the gateway to molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this diversification strategy.

Caption: Key cross-coupling reactions for derivatization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for introducing a new aryl group, a common strategy in medicinal chemistry to probe pockets in target proteins.[10]

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution. Purify the residue via flash column chromatography to isolate the desired biaryl product.

Potential Therapeutic Applications: An Evidence-Based Outlook

While direct biological data for this compound is sparse, the extensive history of related benzonitrile derivatives in drug development allows for well-founded projections of its potential.[1][2]

Oncology: Kinase Inhibitors

Rationale: Many approved and investigational kinase inhibitors feature a substituted benzonitrile scaffold.[1] The nitrile group often serves as a crucial hydrogen bond acceptor in the hinge region of the kinase active site. The 5-position provides an ideal vector for introducing substituents that can target the solvent-exposed region, enhancing potency and selectivity.

Caption: Pathway to developing potential kinase inhibitors.

Antiviral Agents

Rationale: Benzonitrile derivatives have been identified as potent inhibitors of viral entry, particularly for the Hepatitis C Virus (HCV).[1] The mechanism often involves blocking the interaction between viral glycoproteins and host cell receptors. The lipophilic isopropoxy group and the potential for diverse substitutions at the 5-position make this scaffold suitable for optimizing interactions at protein-protein interfaces.

Antimicrobial Agents

Rationale: Novel benzonitrile derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1] The mechanism can involve the inhibition of essential bacterial enzymes. The ability to rapidly generate a library of derivatives from this compound would facilitate screening for new antimicrobial leads with novel mechanisms of action, a critical need in an era of growing antibiotic resistance.

Metabolic and CNS Disorders

Rationale: The versatility of the benzonitrile core is evident in its application across a wide spectrum of diseases. For example, 4-fluoro-2-methylbenzonitrile is a key precursor for the type II diabetes drug trelagliptin succinate.[11] This highlights the role of substituted benzonitriles as foundational intermediates. The unique substitution pattern of this compound offers a novel starting point for exploring chemical space relevant to G-protein coupled receptors (GPCRs), ion channels, and other targets implicated in neurological and metabolic conditions.[2]

Conclusion and Future Perspectives

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a reliable and efficient entry point into novel chemical matter. Its pre-activated handle for cross-coupling, combined with the modulating effects of the nitrile and isopropoxy groups, makes it an exceptionally valuable tool for medicinal chemists.

The logical next step for research teams is the systematic exploration of the chemical space accessible from this scaffold. The creation of a focused library of derivatives, guided by the principles outlined in this guide, followed by screening against key biological targets (e.g., a panel of kinases, viral proteins, or bacterial enzymes), holds significant promise for the discovery of next-generation therapeutic agents.

References

- BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.

-

Al-Mousawi, S. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(8), 6419-6429. Retrieved from [Link]

-

ResearchGate. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Retrieved from [Link]

-